Product packaging for 6-Oxo Norethindrone Acetate(Cat. No.:CAS No. 438244-27-0)

6-Oxo Norethindrone Acetate

Cat. No.: B120433
CAS No.: 438244-27-0
M. Wt: 354.4 g/mol
InChI Key: VWZKIXMSPWEBCV-KYPKCDLESA-N
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Description

6-Oxo Norethindrone Acetate, also known as 6-Keto-Norethindrone Acetate, is a steroid-based compound with the CAS number 438244-27-0 and a molecular formula of C22H26O4 . It is formally classified as a process impurity and degradation product of Norethindrone Acetate, making it a critical reference standard in pharmaceutical research and development . Norethindrone Acetate is a synthetic progestin—a derivative of the natural hormone progesterone—used in various human medicines . It functions as a potent agonist of the progesterone receptor . Upon administration, it is rapidly converted into its active form, Norethindrone, which then modulates gene transcription in target tissues . This mechanism underlies its therapeutic effects, which include the suppression of gonadotropins (LH and FSH) to inhibit ovulation, the transformation of the endometrium, and the thickening of cervical mucus . As an impurity of this active pharmaceutical ingredient (API), this compound is an essential compound for analytical studies. Its primary research applications include method development and validation, stability studies, and quality control (QC) testing to ensure the safety and purity of pharmaceutical products . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O4 B120433 6-Oxo Norethindrone Acetate CAS No. 438244-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19H,5-10,12H2,2-3H3/t15-,16-,17-,19+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZKIXMSPWEBCV-KYPKCDLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@H]34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465624
Record name 6-ketonorethisteronacetat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438244-27-0
Record name 6-Keto norethindrone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438244270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-ketonorethisteronacetat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-KETO NORETHINDRONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7SN766M6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Organic Chemistry and Derivatization Strategies

Targeted Chemical Synthesis of 6-Oxo Norethindrone (B1679910) Acetate (B1210297)

The synthesis of 6-Oxo Norethindrone Acetate is primarily achieved through controlled oxidation of its parent compound, Norethindrone Acetate. This process requires precise reaction conditions to ensure the introduction of the ketone group at the desired position.

Regioselective Oxidation Reactions Leading to the 6-Oxo Moiety

The introduction of the ketone functional group at the C-6 position of the steroid nucleus is a key synthetic challenge that is addressed through regioselective oxidation. A documented method involves the oxidation of a heteroannular 3,5-dienyl acetate derivative of Norethindrone Acetate (NA). nih.gov This reaction specifically targets the B-ring of the steroid. The process yields a mixture of products, including the desired 6-keto NA (this compound) as well as the 6α-hydroxy and 6β-hydroxy epimers. nih.govresearchgate.net The careful selection of oxidizing agents and reaction conditions is crucial to maximize the yield of the 6-oxo product over the hydroxylated side products. researchgate.net

Multi-step Synthetic Pathways to Steroid Analogues

The creation of steroid analogues like this compound is embedded within the broader context of multi-step synthetic organic chemistry. youtube.com The synthesis of the parent compound, norethindrone, was a landmark achievement in steroid chemistry. researchgate.netacs.org Modern synthetic pathways for complex molecules often employ flow chemistry, where reactants are pumped through columns containing immobilized reagents and catalysts, allowing for a continuous and automated sequence of reactions. syrris.jp Such multi-step syntheses are essential for producing a library of steroid derivatives for research and pharmaceutical development. nih.govscispace.com The synthesis of this compound as an oxidative transformation product of NA is a prime example of a targeted modification within a multi-step framework, designed to produce specific analogues for analytical use. nih.gov

Generation of Analytical Reference Standards for Research Applications

This compound serves a critical role as an analytical reference standard in the pharmaceutical industry. cleanchemlab.comtheclinivex.com It is recognized as a known impurity of Norethindrone Acetate, often designated as "Norethindrone Acetate EP Impurity G". nih.govpharmaffiliates.comallmpus.com The availability of a highly characterized, pure standard of this compound is essential for several key applications. lgcstandards.com These include analytical method development, quality control (QC) testing of bulk Norethindrone Acetate and its formulated products, and stability studies. synzeal.comsynzeal.com By using this reference material, analysts can accurately identify and quantify the presence of this specific impurity, ensuring that pharmaceutical products meet stringent regulatory guidelines. nih.govcleanchemlab.com

Compound Identifiers for Analytical Standard

Identifier TypeIdentifierSource
Common NameThis compound nih.gov
Synonym6-Keto Norethindrone Acetate nih.gov
Pharmacopeial NameNorethindrone Acetate EP Impurity G pharmaffiliates.comallmpus.com
CAS Number438244-27-0 nih.govallmpus.com
Molecular FormulaC22H26O4 nih.govallmpus.com
Molecular Weight354.44 g/mol allmpus.com

Methodologies for Chemical Derivatization in Research

To facilitate analysis by modern instrumental methods, steroids like this compound often require chemical derivatization. This process modifies the molecule's functional groups to enhance properties such as volatility, thermal stability, or spectroscopic response. nih.govresearchgate.net

Silylation Approaches for Chromatographic Analysis

For gas chromatography (GC) analysis, derivatization is a necessary step to improve the volatility and thermal stability of steroids. nih.gov Silylation is the most common technique used for this purpose, particularly for compounds containing hydroxyl and keto groups. diva-portal.org The presence of a keto group, as in this compound, presents a known difficulty due to the potential formation of enol trimethylsilyl (B98337) (TMS) ether artifacts. nih.gov

To achieve complete derivatization, a combination of a silylating reagent and a catalyst is often employed. researchgate.net This approach facilitates the enolization of the carbonyl function, allowing for a more complete and reliable reaction. nih.gov The choice of reagent is critical and depends on the specific steroids being analyzed to avoid issues like co-elution of derivatized products. nih.gov

Common Reagents for Silylation of Keto-Steroids

ReagentAbbreviationPurposeSource
N,O-bis(trimethylsilyl)-trifluoroacetamideBSTFAPrimary silylating agent for hydroxyl groups. nih.govresearchgate.net
N-methyl-N-trimethylsilyltrifluoroacetamideMSTFAA more volatile and reactive silylating agent. nih.govnih.gov
TrimethyliodosilaneTMISCatalyst used with BSTFA or MSTFA to promote enolization of keto groups. researchgate.net
Ammonium (B1175870) Iodide & MercaptoethanolN/AUsed with MSTFA to generate TMIS in situ and prevent degradation. nih.gov

Oxime Formation for Spectroscopic Characterization

The reaction of a ketone with hydroxylamine (B1172632) or its derivatives produces an oxime, a compound containing a C=N-OH functional group. wikipedia.orgchemtube3d.com This derivatization is particularly useful for the characterization of keto-steroids. diva-portal.org The formation of an oxime from the 6-oxo group in this compound serves to confirm the presence and reactivity of the ketone.

Research on other Δ⁴-3-ketosteroids, a class that includes this compound, has shown that the oxime formation reaction is typically complete within two hours and results in the formation of two distinct geometric isomers (Z and E). nih.gov These isomers can be separated using normal-phase high-performance liquid chromatography (HPLC). nih.gov Once separated, the pure isomers can be subjected to detailed spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), to unambiguously determine their structure. nih.gov This derivatization strategy is also used to prepare steroid derivatives for the development of immunoanalytical systems. nih.gov

Dansyl Chloride Derivatization for Enhanced Mass Spectrometry Sensitivity

The sensitive detection and quantification of steroid hormones and their metabolites are crucial in various fields of scientific research. However, many steroid molecules, including this compound, exhibit poor ionization efficiency in mass spectrometry (MS), particularly with electrospray ionization (ESI), leading to low sensitivity. Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a readily ionizable functional group into the analyte's structure. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a prominent derivatizing agent known to significantly enhance the MS signal of target molecules.

Dansyl chloride primarily reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable sulfonamide and sulfonate ester derivatives, respectively. These derivatives incorporate the dansyl moiety, which contains a tertiary amine group that is easily protonated, leading to a substantial increase in signal intensity in positive ion mode ESI-MS.

While there is a lack of direct studies reporting the derivatization of this compound with Dansyl chloride, research on the parent compound, norethindrone, demonstrates the successful application of this derivatization strategy for enhancing analytical sensitivity. In a study focused on the simultaneous analysis of norethindrone and ethinyl estradiol (B170435) in human plasma, derivatization with Dansyl chloride was a key step. nih.gov Although the primary target for dansylation in that study was the phenolic hydroxyl group of ethinyl estradiol, norethindrone was also derivatized. Given the structure of norethindrone, the most probable site for derivatization is the hydroxyl group at the C-17 position. This suggests that other functional groups on the steroid scaffold can be targeted.

For this compound, which lacks a phenolic hydroxyl or a free hydroxyl group but possesses two ketone functionalities at the C-3 and C-6 positions, direct derivatization with Dansyl chloride at these keto groups is not a standard or expected reaction under typical dansylation conditions. The sulfonyl chloride group of Dansyl chloride is not reactive toward ketones.

However, a potential multi-step derivatization strategy could theoretically be employed. This would involve an initial chemical reduction of one or both ketone groups of this compound to hydroxyl groups. These newly formed secondary alcohol functionalities could then potentially be targeted for derivatization with Dansyl chloride. Research has shown that Dansyl chloride can be used to derivatize unactivated alcohols, which would include the secondary alcohols on a steroid ring, thereby improving their mass spectral sensitivity. nih.gov This two-step approach would first introduce a reactive site (the hydroxyl group) which could then be tagged with the highly ionizable dansyl moiety.

The general conditions for the derivatization of hydroxyl groups with Dansyl chloride involve reacting the analyte with Dansyl chloride in an aprotic solvent in the presence of a base. The reaction parameters for the derivatization of norethindrone and ethinyl estradiol have been described as follows:

ParameterCondition
Derivatizing ReagentDansyl chloride
SolventAcetonitrile (B52724)
BaseSodium carbonate/bicarbonate buffer
TemperatureNot specified in abstract nih.gov
Reaction TimeNot specified in abstract nih.gov

The benefits of Dansyl chloride derivatization are significant for quantitative analysis. The introduction of the dansyl group not only enhances the ionization efficiency but can also improve the chromatographic properties of the analyte. In the case of ethinyl estradiol, derivatization with Dansyl chloride led to a significant improvement in detection limits. nih.gov A similar enhancement would be the goal for this compound, should a viable derivatization strategy be developed.

It is important to note that for direct derivatization of keto-steroids to enhance MS sensitivity, other reagents are more commonly and effectively used. Girard's reagents (such as Girard's P and Girard's T) specifically react with carbonyl groups to introduce a permanently charged quaternary ammonium group, which dramatically increases the ESI response. nih.govthermofisher.com This remains the more conventional and direct approach for enhancing the mass spectrometric sensitivity of keto-steroids like this compound.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentology

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 6-Oxo Norethindrone (B1679910) Acetate (B1210297), providing a highly accurate mass measurement that confirms its elemental composition. The molecular formula of 6-Oxo Norethindrone Acetate is established as C22H26O4. scribd.comacs.org HRMS analysis provides an exact mass that corresponds to this formula, distinguishing it from other compounds with the same nominal mass.

The calculated monoisotopic mass of this compound is 354.18310931 Da. scribd.com Experimental HRMS measurements would be expected to align closely with this value, typically within a few parts per million (ppm), thereby confirming the molecular formula with high confidence.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Source(s)
Molecular Formula C22H26O4 scribd.comacs.org
Molecular Weight 354.44 g/mol acs.org

While specific experimental fragmentation data is not extensively published, the fragmentation pattern (fragmentology) of this compound under techniques like electrospray ionization (ESI-MS/MS) can be predicted. Key fragmentation pathways would likely involve the neutral loss of acetic acid (60.05 Da) or the loss of a ketene (B1206846) (42.04 Da) from the 17-acetate group. Subsequent fragmentations would involve characteristic cleavages of the steroidal backbone, providing structural information about the four-ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules. Although complete assigned experimental NMR spectra for this compound are not widely available in the literature, the expected chemical shifts and couplings can be predicted based on its well-defined structure.

¹H NMR: The proton NMR spectrum would display several characteristic signals. The angular methyl group (C-18) protons would appear as a sharp singlet in the upfield region. The ethynyl (B1212043) proton at C-21 would resonate as a distinct singlet. The vinylic proton at C-4 is particularly diagnostic; its chemical shift would be significantly influenced by the presence of the cross-conjugated carbonyl groups at C-3 and C-6. Protons of the acetate methyl group would also produce a singlet, typically around 2.0-2.2 ppm. The remaining methylene (B1212753) and methine protons of the steroid skeleton would produce a complex series of overlapping multiplets in the 1.0-3.0 ppm range.

¹³C NMR: The carbon NMR spectrum would definitively confirm the carbon skeleton. It would be characterized by four signals in the downfield region corresponding to the three carbonyl carbons (C-3, C-6, and the acetate carbonyl) and the olefinic carbons of the A-ring. The two sp-hybridized carbons of the ethynyl group would also be readily identifiable. The quaternary carbons, C-13 and C-17, would show distinct signals, and the upfield region would contain signals for the C-18 methyl group and the various sp³-hybridized carbons of the rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Group Nucleus Predicted Chemical Shift (ppm)
Angular Methyl (C-18) ¹H 0.9 - 1.2 (s)
Acetate Methyl ¹H 2.0 - 2.2 (s)
Ethynyl Proton (C-21) ¹H 2.5 - 2.8 (s)
Vinylic Proton (C-4) ¹H 6.0 - 6.5 (s)
Carbonyls (C-3, C-6, Acetate C=O) ¹³C 170 - 205
Olefinic Carbons (C-4, C-5) ¹³C 120 - 165
Ethynyl Carbons (C-20, C-21) ¹³C 75 - 90

(s = singlet)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of the Chromophore

Spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation, such as IR and UV-Vis, provide valuable information about the functional groups and conjugated systems present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands from its multiple carbonyl groups. The α,β-unsaturated ketone at C-3 would exhibit a C=O stretching frequency around 1665-1680 cm⁻¹. The saturated six-membered ring ketone at C-6 would show a characteristic C=O stretch at a higher wavenumber, typically 1705-1725 cm⁻¹. The ester carbonyl at C-17 would absorb at an even higher frequency, approximately 1735-1750 cm⁻¹. Additionally, the spectrum would feature a sharp, weak absorption for the C≡C stretch of the ethynyl group around 2100-2140 cm⁻¹ and a strong C-O stretch from the acetate group in the 1200-1250 cm⁻¹ region.

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
α,β-Unsaturated Ketone C=O stretch 1665 - 1680
Saturated Ketone C=O stretch 1705 - 1725
Acetate Ester C=O stretch 1735 - 1750
Alkene C=C stretch 1610 - 1640
Alkyne C≡C stretch 2100 - 2140

Ultraviolet-Visible (UV-Vis) Spectroscopy: The primary chromophore in this compound is the 4-ene-3,6-dione system. This cross-conjugated dienone system is known to produce a strong π→π* electronic transition. Compared to the simple 4-en-3-one system found in its parent compound, Norethindrone Acetate (which absorbs around 240 nm), the extended conjugation in the 6-oxo derivative is expected to cause a significant bathochromic shift (a shift to a longer wavelength). Steroids containing the 4-ene-3,6-dione moiety typically exhibit a maximum absorption (λmax) in the range of 280-290 nm.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the absolute configuration of stereocenters. A review of the scientific literature indicates that, to date, the single-crystal X-ray structure of this compound has not been reported.

If a suitable single crystal were to be grown, X-ray diffraction analysis would unequivocally confirm the stereochemistry at all chiral centers and provide detailed insight into the conformation of the steroid rings in the solid state. Such data would serve as the ultimate benchmark for confirming the molecule's three-dimensional structure.

Biotransformation and Metabolic Fate in Biological Systems

Formation of 6-Oxo Norethindrone (B1679910) Acetate (B1210297) as a Biotransformation Product

6-Oxo Norethindrone Acetate, also known as 6-Ketonorethindrone Acetate, is recognized as an oxidative transformation product of its parent compound, Norethindrone Acetate. theclinivex.com Its formation is a result of metabolic processes that modify the chemical structure of the parent steroid, introducing a ketone group at the C-6 position of the steroid's B-ring. This alteration is a departure from the primary metabolic routes of Norethindrone Acetate, representing an alternative oxidative pathway.

The biotransformation of Norethindrone Acetate to its 6-oxo derivative is believed to be mediated by enzymatic processes. The introduction of an oxygen atom onto the steroid nucleus is a characteristic function of monooxygenase enzymes, particularly those belonging to the Cytochrome P450 (P450) superfamily. nih.gov While the specific P450 isozymes responsible for the oxidation of Norethindrone Acetate at the C-6 position are not definitively identified in the available literature, the pathway is understood to proceed via hydroxylation.

Research and synthesis of related compounds have identified 6α-hydroxy and 6β-hydroxy Norethindrone Acetate as oxidative products. nih.govsynzeal.comsynthinkchemicals.com These hydroxylated intermediates are likely precursors to the final 6-oxo metabolite. The enzymatic pathway would therefore involve an initial hydroxylation at the C-6 position to form 6-hydroxy Norethindrone Acetate, which is then further oxidized by dehydrogenase enzymes to yield the 6-oxo ketone group. This two-step process—hydroxylation followed by oxidation—is a common enzymatic mechanism for converting a methylene (B1212753) group to a carbonyl group in steroid metabolism.

Beyond enzymatic action, steroid molecules can undergo transformation through non-enzymatic chemical degradation. Forced degradation studies on the parent compound, Norethindrone, have explored its stability under various stress conditions, including the presence of acid, alkali, peroxide (oxidative stress), heat, and light. sphinxsai.com These studies indicate that the molecule is susceptible to degradation, which can lead to the formation of various related substances.

Oxidative stress, in particular, can facilitate the formation of oxidized products. The chemical synthesis of this compound has been achieved through the oxidation of a heteroannular 3,5-dienyl acetate derivative of Norethindrone Acetate, demonstrating a plausible chemical route to its formation. nih.gov This suggests that under specific in vivo conditions of oxidative stress or through exposure to certain chemical environments, Norethindrone Acetate could potentially degrade non-enzymatically to form the 6-oxo derivative. The stability of the parent compound is therefore a critical factor in the potential for non-enzymatic formation of this metabolite.

Investigation of Further Biotransformations of this compound

Once formed, this compound may be subject to further metabolic processes. The metabolic fate of this specific compound is not extensively detailed in current literature. However, based on established metabolic pathways for steroids, several subsequent biotransformations are plausible. Ketone groups, such as the one at the C-6 position, can undergo enzymatic reduction to form the corresponding secondary alcohol (a hydroxyl group).

Furthermore, the steroid ring system can undergo additional modifications. The identification of impurities such as 6,10-dihydroxy Norethindrone Acetate suggests that subsequent hydroxylation at other positions, for instance, the C-10 position, could occur. veeprho.com This would result in the formation of dihydroxy derivatives, further increasing the polarity of the molecule and facilitating its eventual elimination from the body. These potential pathways highlight the complexity of steroid metabolism, where a single metabolite can serve as a substrate for multiple subsequent enzymatic reactions.

Comparative Analysis of Metabolic Profiles with Parent Norethindrone Acetate and Related Progestins

The metabolic profile of Norethindrone Acetate is multifaceted, with the formation of the 6-oxo derivative representing only one of several possible outcomes. A comparative analysis illuminates the significance of this oxidative pathway relative to other metabolic routes and in comparison to other synthetic progestins.

Norethindrone Acetate itself is a prodrug that undergoes rapid and complete deacetylation to its active form, Norethindrone, following oral administration. wikipedia.orgdrugs.com The primary and most extensive metabolic pathway for Norethindrone involves reduction. drugs.comdrugbank.com This reductive metabolism primarily targets the α,β-unsaturated ketone in the A-ring of the steroid. Following reduction, the resulting metabolites are rendered more water-soluble through conjugation, primarily with sulfates and glucuronides, before being excreted in urine and feces. drugs.com

Therefore, the formation of this compound via oxidation is a less dominant pathway compared to the extensive A-ring reduction and subsequent conjugation that constitutes the main metabolic clearance route for the parent drug.

Interactive Data Table: Major Metabolic Pathways of Norethindrone Acetate

Pathway Type Initial Step Key Transformation Subsequent Steps Metabolite Class
Primary (Major) DeacetylationConversion to NorethindroneA-ring reductionConjugation (Sulfation, Glucuronidation)
Oxidative (Minor) OxidationC-6 HydroxylationOxidation of hydroxyl to ketoneFurther Hydroxylation/Reduction

Molecular Pharmacology and Receptor Interaction Studies

Steroid Receptor Binding Affinity Profiling

Steroid hormones exert their effects by binding to specific intracellular receptors. The affinity and selectivity of a compound for these receptors determine its pharmacological profile. While extensive data exists for the parent compound, norethindrone (B1679910) acetate (B1210297), specific binding affinity studies for 6-Oxo Norethindrone Acetate are not present in the available literature.

Progesterone (B1679170) Receptor (PR) Binding Kinetics and Thermodynamics

There are no specific studies available that detail the binding kinetics (association/dissociation rates) or thermodynamic profile (changes in enthalpy or entropy upon binding) of this compound with the Progesterone Receptor. For context, progestins like norethindrone acetate are known to interact with the PR, which is crucial for their therapeutic effects. nih.gov However, the introduction of a ketone group at the C-6 position, creating the "6-Oxo" derivative, would be expected to alter the molecule's interaction with the receptor's ligand-binding pocket, but the specifics of this alteration have not been documented.

Mineralocorticoid Receptor (MR) Binding Assays

Scientific literature lacks specific data from binding assays for this compound with the Mineralocorticoid Receptor. Studies on other synthetic progestins have shown varying degrees of affinity for the MR, which can have clinical implications. nih.gov Without direct experimental data, the potential for this compound to bind to the MR is unknown.

Ligand-Induced Receptor Conformational Dynamics and Activation Mechanisms

The binding of a ligand to a nuclear receptor induces specific conformational changes that are critical for the recruitment of co-activators or co-repressors, ultimately leading to the modulation of gene expression. nih.govnih.gov There is no research available that describes the specific conformational shifts in the PR, AR, GR, or MR that are induced by the binding of this compound. Therefore, its precise mechanism of receptor activation or antagonism cannot be detailed.

In Vitro Transcriptional Regulation Assays (Reporter Gene Studies)

Reporter gene assays are standard in vitro tools used to measure a compound's ability to activate or inhibit the transcriptional activity of a target receptor. nih.gov A thorough search of scientific databases yielded no results for reporter gene studies conducted to assess the functional activity of this compound on any steroid receptor, including the Progesterone Receptor. Such studies would be necessary to determine whether the compound acts as an agonist, antagonist, or partial agonist at these receptors and to quantify its potency.

Due to the absence of specific research data for this compound across all the specified areas of molecular pharmacology, a data table for its receptor binding profile cannot be generated.

Structure Activity Relationship Sar Analysis

Elucidation of the Pharmacophore Contribution of the 6-Oxo Group to Receptor Selectivity

The pharmacophore of a progestin—the essential spatial arrangement of features necessary for biological activity—is well-established. A critical feature for progestogenic activity is the Δ4-3-keto group present in the A-ring of the steroid structure. nih.gov This feature is crucial for anchoring the ligand within the progesterone (B1679170) receptor's (PR) ligand-binding pocket.

The introduction of an additional polar oxo group at the C-6 position on the B-ring fundamentally alters the electronic and steric properties of this region of the molecule. This modification can influence receptor selectivity in several ways:

Steric Hindrance: The carbonyl group at C-6 adds bulk, which may cause steric clashes with amino acid residues in the ligand-binding pockets of some steroid receptors while being accommodated by others. This differential fit is a primary determinant of selectivity.

Electronic Effects: The oxygen atom of the 6-oxo group is a potential hydrogen bond acceptor. This introduces a new potential interaction point with polar amino acid residues within the receptor. The ability of a specific receptor (e.g., progesterone, androgen, or glucocorticoid receptor) to form a hydrogen bond at this position can significantly enhance binding affinity and selectivity.

The selectivity of steroid hormones is critical, as cross-reactivity with other receptors like the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR) can lead to off-target effects. nih.gov The modification at the C-6 position is a strategic approach to refine this selectivity profile, potentially enhancing affinity for the progesterone receptor while diminishing it for others.

Comparative Biological Activity with Structural Analogs and Related Steroids

To understand the impact of the 6-oxo group, it is essential to compare the biological activity of 6-Oxo Norethindrone (B1679910) Acetate (B1210297) with its parent compound, Norethindrone Acetate, and other structurally related progestins. The activity of progestins is often quantified by their relative binding affinity (RBA) to various steroid receptors compared to a reference hormone.

Norethindrone and its acetate ester are known to be effective ligands for both the progesterone receptor (PR) and the androgen receptor (AR), with no significant affinity for the glucocorticoid (GR) or mineralocorticoid (MR) receptors. medcraveebooks.com While specific quantitative binding data for 6-Oxo Norethindrone Acetate is not extensively detailed in publicly available literature, SAR principles allow for predictions. The addition of the 6-oxo group is expected to modulate the binding affinities for PR and AR, a change that would define its unique pharmacological character.

Table 1: Comparative Receptor Binding Affinity of Norethindrone Acetate and Related Steroids
CompoundProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)Mineralocorticoid Receptor (MR) RBA (%)
Progesterone100LowLowModerate
Norethindrone AcetateEffective Binder medcraveebooks.comEffective Binder medcraveebooks.comNo Effect medcraveebooks.comNo Effect medcraveebooks.com
LevonorgestrelHighHighLowLow

Data for Norethindrone Acetate is qualitative as presented in the source. medcraveebooks.com RBA values are typically relative to progesterone for PR and dihydrotestosterone (B1667394) for AR.

Computational Chemistry Approaches to SAR

Computational methods are powerful tools for investigating SAR at the molecular level, providing insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of various progestins with the progesterone receptor have revealed that the steroid nucleus fits into a largely hydrophobic ligand-binding pocket. mdpi.comresearchgate.net Specific hydrogen bonds between the receptor's amino acid residues and the ligand are critical for stable binding. For instance, residues like Arginine (Arg766) and Glutamine are often involved in hydrogen bonding with the keto group at the C-3 position. researchgate.net

In a docking simulation of this compound, the 6-oxo group would be analyzed for its potential interactions. Depending on its orientation within the PR active site, it could:

Form a new hydrogen bond with a suitably positioned amino acid, thereby increasing binding affinity.

Introduce a polar group into a nonpolar (hydrophobic) region of the pocket, which could be energetically unfavorable and decrease affinity.

Force a slightly different binding orientation (pose) of the entire steroid, which could alter the pattern of interactions at other points of the molecule.

Molecular dynamics simulations can further elaborate on these findings by modeling the movement of the ligand-receptor complex over time, providing information on the stability of the predicted interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. scielo.brmdpi.com For progestins, a QSAR model would relate calculated molecular descriptors to their receptor binding affinities. nih.gov

Although a specific QSAR model for this compound has not been detailed in the literature, the methodology can be described. The process involves:

Data Set Compilation: A series of structurally related steroids, including this compound, with experimentally determined binding affinities would be compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the most relevant descriptors to the observed biological activity. scielo.br

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. scielo.br

Such a model could predict the binding affinity of new, unsynthesized steroid analogs and provide insight into which molecular properties are most important for potent and selective receptor binding.

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling
Descriptor ClassExample DescriptorsProperty Represented
ElectronicDipole Moment, Atomic ChargesDistribution of charge in the molecule
StericMolecular Volume, Surface AreaSize and shape of the molecule
TopologicalConnectivity IndicesPattern of atomic connections
HydrophobicityLogPPartitioning between water and octanol

Analytical Methodologies for Quantitative and Qualitative Research

Chromatographic Separation Techniques for Impurity and Metabolite Analysis

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a compound like 6-Oxo Norethindrone (B1679910) Acetate (B1210297), techniques must be capable of resolving structurally similar molecules, including stereoisomers, oxidation products, and metabolites, from the parent drug substance.

UHPLC stands as a primary technique for the analysis of pharmaceutical compounds, offering significant advantages in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). The development of a UHPLC method for 6-Oxo Norethindrone Acetate would be based on established principles for steroid analysis. hitachi-hightech.comtandfonline.com The goal is to achieve baseline separation of the active pharmaceutical ingredient (API) from all potential process impurities and degradation products.

Method development typically involves the systematic optimization of several key parameters:

Column Chemistry: Reversed-phase columns, particularly those with a C18 (octadecylsilyl) stationary phase, are widely used for steroid separations due to their ability to resolve compounds based on hydrophobicity. hitachi-hightech.comnih.gov The use of sub-2 µm particle sizes in UHPLC columns dramatically increases efficiency and resolution. hitachi-hightech.com

Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (such as water or a buffer) and an organic solvent is common. Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic modifiers. The choice between them can alter selectivity and elution order, providing a powerful tool for method optimization. hitachi-hightech.com

Temperature and Flow Rate: Column temperature is controlled to ensure reproducible retention times and can influence separation selectivity. Flow rates are optimized for the specific column dimensions to maximize efficiency without generating excessive backpressure.

A typical starting point for method development would be based on existing validated methods for related corticosteroids or progestins, which are then fine-tuned to resolve impurities specific to the this compound synthesis and degradation pathways. tandfonline.com

Table 1: Representative UHPLC Parameters for Steroid Impurity Profiling
ParameterTypical ConditionRationale for this compound
ColumnReversed-Phase C18, <2 µm particle size (e.g., 100 mm x 2.1 mm)Provides high resolution for separating structurally similar steroid isomers and impurities.
Mobile Phase AWater or 0.1% Formic Acid in WaterAqueous component for reversed-phase separation; acid improves peak shape and ionization for MS detection.
Mobile Phase BAcetonitrile or MethanolOrganic solvent to elute compounds. Acetonitrile often provides better peak shapes for steroids.
GradientLinear gradient from low to high %B (e.g., 20% to 95% B over 15 min)Ensures elution of both polar metabolites and the more nonpolar parent drug within a reasonable timeframe.
Flow Rate0.3 - 0.6 mL/minOptimized for small particle size columns to achieve high efficiency.
Column Temperature30 - 50 °CImproves reproducibility of retention times and can enhance separation efficiency.
DetectionUV/PDA (e.g., 245-254 nm) and/or Mass SpectrometryUV for quantification based on chromophores; MS for identification and trace analysis.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many steroids, including this compound, have low volatility, GC analysis becomes highly effective after a chemical derivatization step. mdpi.comresearchgate.net This process replaces active hydrogen atoms (from hydroxyl groups) with less polar, more volatile groups, typically silyl (B83357) ethers. acs.orgnih.gov

Optimization of a GC method for this compound would focus on:

Derivatization: The reaction conditions, including the choice of silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA), solvent, temperature, and time, must be optimized to ensure complete and reproducible derivatization without side reactions. nih.gov Microwave-assisted derivatization can significantly reduce reaction times compared to traditional thermal methods. acs.org

Column Selection: A capillary column with a low-bleed, thermally stable stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane, is crucial for operating at the high temperatures required to elute steroid derivatives. mdpi.com

Temperature Program: A carefully controlled oven temperature program is essential to separate the derivatized analytes. The program typically starts at a lower temperature and ramps up to a final high temperature to elute all compounds of interest, ensuring separation of closely related isomers. mdpi.com

GC coupled with mass spectrometry (GC-MS) is considered a gold standard for comprehensive steroid profiling, offering excellent chromatographic resolution and definitive structural identification based on mass spectra. mdpi.com

Table 2: Key Optimization Parameters for GC Analysis of Steroids
ParameterTypical Condition/ReagentRationale for this compound
DerivatizationSilylation (e.g., using MSTFA/NH₄I/DTT)Increases volatility and thermal stability by converting hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. The 6-oxo group itself does not typically derivatize under these conditions.
ColumnLow-bleed, high-temperature capillary column (e.g., DB-1ms, HP-5ms)Provides high-resolution separation of steroid isomers and minimizes background signal (bleed) at high temperatures.
Carrier GasHelium or HydrogenInert gas to carry analytes through the column. Hydrogen can offer faster analysis times.
InjectorSplit/Splitless InletSplitless mode is typically used for trace analysis to ensure maximum transfer of analyte onto the column.
Oven ProgramTemperature ramp (e.g., 150°C to 320°C at 5-15°C/min)Optimized to provide separation between the parent compound, metabolites, and isomers based on their boiling points and column interactions.
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides structural information for identification (GC-MS). FID is a robust quantitative detector.

Advanced Detection Systems in Analytical Chemistry

The choice of detector is critical and is dictated by the analytical goal, whether it is precise quantification, trace-level detection, or structural elucidation. For a comprehensive analysis of this compound, multiple detection systems are often used in conjunction with chromatographic separation.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique, making it ideal for detecting and quantifying drug metabolites in complex biological matrices like plasma or urine. technologynetworks.comwiley.com For this compound, an LC-MS/MS method would be developed to track its metabolic pathway and for trace-level impurity analysis.

The process involves:

Ionization: The analyte eluting from the LC column is ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Precursor Ion Selection: The first mass spectrometer (Q1) is set to select the molecular ion (or a specific adduct) of this compound.

Fragmentation: The selected ion is fragmented in a collision cell (Q2) by collision-induced dissociation (CID).

Product Ion Monitoring: The second mass spectrometer (Q3) is set to monitor one or more specific, high-intensity fragment ions.

Table 3: Principles of MS/MS for Trace Steroid Analysis
ParameterDescriptionApplication to this compound
Ionization SourceElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)ESI is generally preferred for its soft ionization, which preserves the molecular ion [M+H]⁺ for selection.
Precursor Ion (Q1)The mass-to-charge ratio (m/z) of the intact molecule (e.g., [M+H]⁺).For C₂₂H₂₆O₄, the theoretical [M+H]⁺ would be ~371.18 m/z. This would be selected in the first quadrupole.
Collision EnergyThe energy applied in the collision cell (Q2) to induce fragmentation.This voltage is optimized to produce a stable and intense signal for the chosen product ions.
Product Ion(s) (Q3)Specific fragment ions that are characteristic of the parent molecule.Characteristic losses (e.g., water, acetate, parts of the steroid rings) would be identified and monitored for specific quantification.
Detection ModeSelected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)Provides extremely high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used detection method for HPLC and UHPLC. A Photo Diode Array (PDA) detector acquires the entire UV-Vis spectrum at each point in the chromatogram, providing both quantitative data and spectral information that can help in peak identification and purity assessment.

The detection of this compound by UV-Vis is based on the presence of chromophores in its structure. Like its parent compound, it contains a Δ⁴-3-ketosteroid system, which is a conjugated enone that strongly absorbs UV radiation. The addition of the C-6 oxo group creates a cross-conjugated system, which is expected to shift the wavelength of maximum absorbance (λmax) to a longer wavelength compared to Norethindrone Acetate. For many Δ⁴-3-ketosteroids, the λmax is around 240-254 nm. hitachi-hightech.comacs.org The precise λmax for the 6-oxo derivative would be determined experimentally but is anticipated to be a key parameter for selective detection. For related keto-steroids that lack strong chromophores, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to form a colored product that is easily detectable. nih.govmt.com

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. jascoinc.com It measures the difference in absorption of left- and right-circularly polarized light. Since steroids like this compound possess multiple chiral centers, they are optically active and produce a characteristic CD spectrum. vu.nl

This technique is particularly valuable for:

Stereochemical Confirmation: The CD spectrum is highly sensitive to the absolute configuration of the molecule's chiral centers. The spectrum serves as a unique fingerprint, and comparison with theoretical calculations can confirm the stereochemistry of the final product and any chiral impurities. nih.govresearchgate.net

Conformational Analysis: The shape and intensity of CD signals are dependent on the three-dimensional conformation of the molecule in solution. scirp.org The introduction of a planar carbonyl group at the C-6 position will significantly influence the conformation of the A and B rings of the steroid skeleton. CD spectroscopy can be used to study these conformational preferences, which can be critical for understanding biological activity. nih.gov

While UV-Vis spectroscopy identifies chromophores, CD spectroscopy provides information about the three-dimensional arrangement of those chromophores within the chiral structure, making it an indispensable tool for in-depth structural analysis of complex oxo-steroids. researchgate.net

Impurity Profiling and Stability-Indicating Methods for Research Compounds

The purity of a research compound is paramount for the integrity and reproducibility of scientific investigations. Impurity profiling and the development of stability-indicating analytical methods are crucial for ensuring the quality and stability of reference standards and research materials. For the compound this compound, which is a known impurity and an oxidative derivative of Norethindrone Acetate, these analytical methodologies are essential for its characterization and control. researchgate.nettheclinivex.com

Stability-indicating methods are analytical procedures that can accurately and selectively quantify the compound of interest in the presence of its potential degradation products, impurities, and excipients. The development of such methods typically involves forced degradation studies, where the compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradants. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is a widely employed technique for the impurity profiling of steroid compounds like Norethindrone Acetate and its derivatives. These methods are valued for their ability to separate structurally similar compounds.

Chromatographic Conditions for Impurity Separation

The separation of this compound from its parent compound and other related impurities is typically achieved using a C18 column with a gradient elution mobile phase. A common approach involves a mobile phase consisting of an aqueous component (such as water or a buffer) and an organic modifier (like acetonitrile or methanol). The gradient is programmed to increase the organic phase concentration over time to elute compounds with varying polarities.

For instance, a developed stability-indicating HPLC method for Norethindrone tablets utilized a gradient program with water as mobile phase A and acetonitrile as mobile phase B. The detection wavelength is often set around 210 nm or 240 nm to monitor the steroid chromophores. In such methods, the resolution between the main compound and its impurities, including potential 6-oxo derivatives, is a critical parameter for method validation.

A summary of typical chromatographic conditions found in literature for the analysis of Norethindrone Acetate and its impurities is presented below.

ParameterConditionReference
ColumnInertsil ODS-3V (150 mm × 4.6 mm), 5 µm
Mobile PhaseA: Water, B: Acetonitrile (Gradient)
Detection Wavelength210 nm and 240 nm
Flow RateTypically around 1.0 mL/min researchgate.net
Column TemperatureOften maintained around 40 °C researchgate.netresearchgate.net

Forced Degradation Studies

Forced degradation studies are instrumental in establishing the degradation pathways and the intrinsic stability of a compound. For Norethindrone Acetate, these studies have shown significant degradation under acidic and basic conditions, while being relatively stable under oxidative, thermal, and photolytic stress. researchgate.net Since this compound is an oxidative product, its formation is expected to be more pronounced under oxidative stress conditions. theclinivex.com

The table below summarizes the typical outcomes of forced degradation studies on the parent compound, Norethindrone, which provides insight into the conditions under which this compound might be formed or degraded.

Stress ConditionObservations for Parent CompoundReference
Acid Hydrolysis (e.g., 5N HCl at 60°C)Significant degradation observed sphinxsai.com
Base Hydrolysis (e.g., 2N NaOH at 70°C)Significant degradation observed
Oxidation (e.g., 50% H₂O₂ at 70°C)Formation of oxidative impurities, including potentially this compound theclinivex.com
Thermal Degradation (e.g., 105°C)Generally stable
Photolytic Degradation (e.g., 1.2 million lux hours)Generally stable

Validation of the Analytical Method

The validation of a stability-indicating method is performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity is demonstrated by the ability of the method to resolve the main peak from all potential impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is free from co-eluting impurities.

Linearity is established by analyzing a series of solutions at different concentrations and demonstrating a linear relationship between the concentration and the detector response.

Accuracy is determined by the recovery of a known amount of the impurity spiked into a sample matrix.

Precision is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness is evaluated by making deliberate small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results. researchgate.net

The validation of analytical methods for Norethindrone Acetate has demonstrated the capability to separate and quantify various impurities, including the 6-oxo derivative, at levels as low as 0.05%. researchgate.net

Preclinical Biological Evaluation in Model Systems

In Vitro Cellular Models for Biological Activity Screening

In vitro models using specific cell lines are crucial for the initial screening of the biological and hormonal activity of steroid compounds.

The activity of progestogenic compounds is often evaluated by their ability to modulate gene expression in hormone-responsive cell lines, such as those derived from breast cancer (e.g., MCF-7, T47D) or the female genital tract. researchgate.netnih.gov These cells express steroid receptors like the progesterone (B1679170) receptor (PR), androgen receptor (AR), and estrogen receptor (ER), which act as ligand-activated transcription factors. uct.ac.zanih.gov When a compound like Norethindrone (B1679910) Acetate (B1210297) (NETA) or its metabolites binds to these receptors, it can initiate a cascade that alters the transcription of target genes. researchgate.net

For instance, studies on the parent compound, Norethisterone (NET), demonstrate that it can regulate the expression of pro-inflammatory cytokine genes in epithelial cell lines from the female genital tract. researchgate.net While specific gene expression data for 6-Oxo Norethindrone Acetate is not extensively documented in publicly available literature, its activity would be predicted by its ability to bind to and activate these various steroid receptors. The binding affinity and subsequent transcriptional activation or inhibition would determine its specific gene modulation profile. Research on related progestins shows that even minor structural changes can significantly alter receptor interaction and gene regulation. researchgate.netoup.com

Table 1: Representative Steroid-Responsive Genes Modulated by Progestins
GeneFunctionTypical Modulation by ProgestinsReceptor Pathway
Ki-67Cell Proliferation MarkerUpregulationPR, ER
RANTES (CCL5)Pro-inflammatory ChemokineModulation (cell-type dependent)PR, AR, GR
SGK1 (Serum/glucocorticoid-regulated kinase 1)Cell Survival, Ion TransportUpregulationPR, GR, MR

The balance between cell proliferation and apoptosis is critical in hormone-sensitive tissues, and progestins can significantly influence this ratio. Studies on Norethisterone (NET), the active form of NETA, have been conducted on various breast cell lines to observe these effects. nih.gov

In one study, NET was evaluated in normal (MCF10A), primary cancerous (HCC1500), and metastatic (MCF-7) breast epithelial cells. nih.gov In the cancer cell lines, which are estrogen and progesterone receptor-positive, NET was found to dose-dependently reverse the reduction in the apoptosis-to-proliferation ratio caused by growth factors and estradiol (B170435). nih.gov This suggests an inhibitory effect on the mitosis of cancerous cells. Conversely, in normal breast cells (MCF10A), which are receptor-negative, NET had no significant effect on the apoptosis-to-proliferation ratio. nih.gov

While direct studies on this compound are limited, its effects would be contingent on its own receptor binding profile and metabolic stability within the cell culture system. The pro-apoptotic and anti-proliferative actions of its parent compound, NET, in cancer cells are linked to its progestogenic activity. medcraveebooks.com

Table 2: Effects of Norethisterone (NET) on Apoptosis/Proliferation Ratio in Breast Cell Lines
Cell LineReceptor Status (ER/PR)Effect of NET on Apoptosis:Proliferation RatioReference
MCF10A (Normal)Negative/NegativeNeutral / No significant effect nih.gov
HCC1500 (Cancer)Positive/PositiveIncreased ratio (reversing effect of E2 + GFs) nih.gov
MCF-7 (Cancer)Positive/PositiveIncreased ratio (reversing effect of E2) nih.gov

Ex Vivo Tissue Culture Models for Receptor-Mediated Effects

In Vivo Animal Models for Early Pharmacodynamic Assessment (Non-Therapeutic Studies)

Animal models are essential for understanding the systemic effects of a compound.

Rodent models are fundamental for assessing the in vivo pharmacodynamic actions of steroid hormones. nih.gov For progestins, classic tests like the McPhail test in rabbits (measuring endometrial transformation) and the Hershberger assay in rats (assessing androgenic activity) are used to characterize hormonal properties. researchgate.net

Norethisterone and its acetate have been studied in various rodent models. For example, in castrated male mice, NETA showed a slight but significant protective effect against bone mineral loss, indicating a potential role for progesterone derivatives in this area. researchgate.net The progestational, androgenic, and estrogenic activities of NET and its metabolites are evaluated through these models. researchgate.net Although specific pharmacodynamic studies focused on this compound in rodent models are not detailed in available reports, its activity would be compared against the known profile of its parent compounds. Such studies would be necessary to determine if the 6-oxo modification alters the progestogenic, androgenic, or estrogenic balance of the molecule in a whole-organism context. fda.gov

The broader impact of a steroid compound on the endocrine system is a key area of preclinical investigation. This includes evaluating effects on the hypothalamic-pituitary-gonadal (HPG) axis and other endocrine organs like the thyroid.

Studies on the parent compound, Norethindrone (NET), in fish models have shown that it can interfere with the thyroid endocrine system. nih.gov In adult female western mosquitofish exposed to NET, researchers observed histological changes in thyroid follicular cells and alterations in thyroid hormone levels (TSH, T3, T4). nih.gov Furthermore, the compound modulated the expression of multiple genes along the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov

Future Research Perspectives and Applications

Utility as a Biochemical Probe for Steroid Hormone Pathways

In this context, 6-Oxo Norethindrone (B1679910) Acetate (B1210297) can serve as a specific marker for oxidative metabolism. Its formation in biological systems signals the activity of specific oxidative enzymes that act upon the steroid's A-ring. By introducing 6-Oxo Norethindrone Acetate into cellular models, researchers could investigate its specific downstream effects, binding affinities to various hormone receptors, and its potential to modulate gene expression differently than Norethindrone or its reductive metabolites. The availability of this compound as a characterized reference standard is the first step in enabling such studies, allowing for its precise identification and quantification in complex biological matrices to trace specific metabolic routes.

Investigation of Novel Derivatization Strategies for Enhanced Analytical Research

The quantitative analysis of keto-steroids like this compound in biological fluids presents analytical challenges due to their typically low concentrations and poor ionization efficiency in mass spectrometry. nih.govthermofisher.com Chemical derivatization is a powerful strategy to overcome these limitations by introducing a functional group that enhances detection sensitivity and selectivity. researchgate.net Future research is focused on applying and developing novel derivatization techniques for this and related compounds.

One of the most promising strategies for keto-steroids involves the use of hydrazine-based reagents that react with the ketone functional groups. nih.gov

Girard's Reagents: Girard's Reagent T (GRT) and Girard's Reagent P (GP) are particularly effective. nih.govmedchemexpress.com These reagents introduce a permanently charged quaternary ammonium (B1175870) or pyridinium (B92312) moiety onto the steroid, respectively. nih.gov This pre-charged tag significantly improves ionization efficiency for analysis by Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS), allowing for much lower limits of detection. nih.govnih.govnih.gov This technique has been successfully validated for the sensitive analysis of other keto-steroids and is directly applicable to this compound. thermofisher.com

Other Hydrazine-Based Reagents: Other novel reagents such as 2-hydrazino-1-methylpyridine (HMP) and cyanoacetohydrazide have also been developed. nih.govmdpi.com These agents improve sensitivity by introducing a readily chargeable group, enhancing ionization, and improving fragmentation characteristics for tandem mass spectrometry (MS/MS) analysis. nih.gov

Click Chemistry: A novel analytical method developed for the parent compound, Norethindrone, utilized a "click reaction" with an azide-conjugated alkyne. This reaction creates a stable triazole ring, extending conjugation and providing a strong chromophore for UV detection or a readily ionizable moiety for mass spectrometry. Investigating the adaptation of this highly specific and efficient reaction for this compound could lead to new, highly sensitive, and selective analytical methods.

The application of these derivatization strategies will be crucial for accurately quantifying this compound in metabolic studies, pharmaceutical stability testing, and environmental analyses.

Contribution to Understanding Steroid Hormone Metabolism and Impurity Formation Mechanisms

The study of this compound is critical for understanding the chemical stability and metabolic fate of its parent drug, Norethindrone Acetate. As a confirmed oxidative product, its presence in stability studies of the active pharmaceutical ingredient provides direct insight into the degradation pathways that can occur under specific storage conditions. theclinivex.com The formation of oxidative impurities is a known degradation mechanism for corticosteroids and other steroid-based drugs, and characterizing these products is essential for ensuring the safety and efficacy of pharmaceutical formulations. scirp.orgnih.gov

Furthermore, the identification of this compound as a product of oxidation helps to map the biotransformation pathways of synthetic progestins in the body. The metabolism of Norethindrone involves various enzymatic processes, including reduction and hydroxylation. researchgate.netwikipedia.org The formation of a 6-oxo metabolite points specifically to the involvement of oxidative enzymes that target the A-ring of the steroid nucleus. nih.gov By identifying and quantifying this metabolite in in vivo or in vitro systems, researchers can better understand the complete metabolic profile of Norethindrone Acetate. This knowledge contributes to a broader understanding of how synthetic steroids are processed and cleared by the body, which has important implications for pharmacology and toxicology. patsnap.com

Data Tables

Chemical Identifiers for this compound

Identifier Type Value Source
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate nih.gov
CAS Number 438244-27-0 nih.gov
PubChem CID 11428188 nih.gov
Synonyms 6-Keto Norethindrone Acetate; Norethisterone acetate impurity G [EP] nih.gov
InChIKey VWZKIXMSPWEBCV-KYPKCDLESA-N nih.gov

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C22H26O4 nih.gov
Molecular Weight 354.4 g/mol nih.gov
Monoisotopic Mass 354.18310931 Da nih.gov
XLogP3 2.3 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov
Rotatable Bond Count 2 nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying 6-Oxo Norethindrone Acetate in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection at 240 nm is the standard method. The mobile phase typically consists of acetonitrile and water (55:45), with system suitability criteria requiring a resolution ≥2.0 between norethindrone and related impurities. Pharmacopeial guidelines specify relative response factors for impurity quantification and acceptance criteria (97.0–103.0% purity) .

Q. How can researchers determine the aqueous solubility of this compound given its low solubility?

Three approaches are employed:

  • Co-solvent enhancement : Adding a water-immiscible solvent (e.g., acetonitrile) to increase dissolution surface area.
  • Group contribution estimation : Combining solubility data in organic solvents with partition coefficient calculations.
  • Excess solid method : Using a large excess of crystalline solid and highly specific analytical techniques (e.g., HPLC) to measure equilibrium solubility .

Q. What stability-indicating assays are used to monitor this compound degradation under stress conditions?

Stability testing involves forced degradation studies (e.g., heat, light, pH extremes) followed by HPLC-UV analysis. Key degradation products include 6-Keto-norethindrone acetate (relative retention time ~0.97) and 6-Dehydro-norethindrone acetate. Impurity limits are defined pharmacopeially (e.g., total impurities ≤4.0%) .

Advanced Research Questions

Q. How can impurity profiling of this compound be optimized to meet pharmacopeial standards?

Develop a gradient HPLC method with UV detection (210 nm) to separate critical impurities:

  • 6-β-Hydroxy-norethindrone acetate (RRT ~0.58)
  • Norethindrone (RRT ~0.66)
  • 6-Keto-norethindrone acetate (RRT ~0.79) System suitability requires ≤5.0% RSD for repeatability and resolution ≥2.0. Quantify impurities using relative response factors and validate against USP reference standards .

Q. What in vitro models elucidate the metabolic pathways of this compound in fetal and placental tissues?

Incubate this compound with placental or fetal tissue homogenates (e.g., 0.5 g tissue/200 µg compound, 37°C, 1 hour). Analyze hydrolytic conversion to free norethindrone via LC-MS. This model demonstrates rapid deacetylation, explaining fetal masculinization risks observed in preclinical studies .

Q. How does this compound interact with estrogen receptors in combination therapies for endometriosis?

In vitro receptor binding assays show that this compound (a 19-norprogesterone derivative) binds progesterone receptors with high affinity, suppressing estrogen-induced endometrial proliferation. Clinical studies pair it with leuprolide acetate (GnRH agonist) to mitigate hypoestrogenic side effects. Add-back therapy protocols use 5 mg/day norethindrone acetate + 0.625 mg/day conjugated estrogens to preserve bone density .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

Key parameters include:

ParameterMean ± SD
AUC(0-inf)166.90 ± 56.28 ng·h/mL
Cmax26.19 ± 6.19 ng/mL
tmax1.83 ± 0.58 h
8.51 ± 2.19 h
These data, derived from single-dose studies in healthy volunteers, guide dosing regimens and bioequivalence assessments .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in impurity limits (e.g., 6-Keto-norethindrone acetate capped at 2.5% in some guidelines vs. 1.8% in others) necessitate method-specific validation against updated pharmacopeial monographs .
  • Advanced Analytics : Deuterated analogs (e.g., Norethindrone acetate-D8) enable precise metabolic tracing via mass spectrometry, critical for elucidating distribution and excretion pathways .

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